N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide is a complex organic compound that features a benzoxazole moiety, a phenyl group, and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized using 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]).
Coupling Reactions: The benzoxazole derivative is then coupled with a phenyl group through a nucleophilic substitution reaction.
Introduction of Fluorophenoxy Group:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with similar structural features but lacking the fluorophenoxy group.
Benzimidazole: An analog where the oxygen in the benzoxazole ring is replaced by nitrogen.
Benzothiazole: An analog where the oxygen in the benzoxazole ring is replaced by sulfur.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic properties and enhances its potential interactions with biological targets. This makes it a promising candidate for further research in medicinal chemistry and material science.
Properties
Molecular Formula |
C22H17FN2O3 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide |
InChI |
InChI=1S/C22H17FN2O3/c1-14(27-19-8-4-2-6-17(19)23)21(26)24-16-12-10-15(11-13-16)22-25-18-7-3-5-9-20(18)28-22/h2-14H,1H3,(H,24,26) |
InChI Key |
QFJARFSGTNXJOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)OC4=CC=CC=C4F |
Origin of Product |
United States |
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